methyl (2Z)-3-anilino-2-[(4-chlorophenyl)sulfonyl]acrylate

Covalent inhibitor design Electrophilic warhead reactivity Target residence time

Methyl (2Z)-3-anilino-2-[(4-chlorophenyl)sulfonyl]acrylate (CAS 1327196-54-2) is a synthetic small molecule belonging to the sulfonyl acrylate chemotype. Its architecture combines three functional modules: a methyl α,β-unsaturated ester as a moderate-reactivity Michael acceptor, a 4-chlorophenylsulfonyl electron-withdrawing group that tunes electrophilicity, and a (Z)-configured anilino enamine moiety that contributes conformational rigidity and potential hydrogen-bonding interactions.

Molecular Formula C16H14ClNO4S
Molecular Weight 351.8
CAS No. 1327196-54-2
Cat. No. B2995484
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl (2Z)-3-anilino-2-[(4-chlorophenyl)sulfonyl]acrylate
CAS1327196-54-2
Molecular FormulaC16H14ClNO4S
Molecular Weight351.8
Structural Identifiers
SMILESCOC(=O)C(=CNC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)Cl
InChIInChI=1S/C16H14ClNO4S/c1-22-16(19)15(11-18-13-5-3-2-4-6-13)23(20,21)14-9-7-12(17)8-10-14/h2-11,18H,1H3/b15-11-
InChIKeyBFAZIKHFJIIZMI-PTNGSMBKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl (2Z)-3-anilino-2-[(4-chlorophenyl)sulfonyl]acrylate (CAS 1327196-54-2): A Structurally Defined Sulfonyl Acrylate for Covalent Inhibitor Programs


Methyl (2Z)-3-anilino-2-[(4-chlorophenyl)sulfonyl]acrylate (CAS 1327196-54-2) is a synthetic small molecule belonging to the sulfonyl acrylate chemotype . Its architecture combines three functional modules: a methyl α,β-unsaturated ester as a moderate-reactivity Michael acceptor, a 4-chlorophenylsulfonyl electron-withdrawing group that tunes electrophilicity, and a (Z)-configured anilino enamine moiety that contributes conformational rigidity and potential hydrogen-bonding interactions. This compound serves as a congener within the broader sulfonyl acrylate/acrylonitrile covalent inhibitor family, which includes the well-characterized PME-1 probe AMZ30 (a sulfonyl acrylonitrile, IC₅₀ = 600 nM) [1]. As a methyl ester rather than a nitrile, the electrophilic warhead exhibits distinct reactivity kinetics, positioning this compound as a candidate for covalent probe development where attenuated labeling rates may confer selectivity advantages.

Why Methyl (2Z)-3-anilino-2-[(4-chlorophenyl)sulfonyl]acrylate Cannot Be Simply Replaced by Off-the-Shelf Sulfonyl Acrylate Analogs


Sulfonyl acrylate analogs with different aryl substituents or warhead types are not functionally interchangeable despite sharing the core scaffold. The 4-chlorophenyl group exerts a characteristic electron-withdrawing effect (Hammett σₚ ≈ 0.23) that directly modulates the electrophilicity of the α,β-unsaturated ester – a parameter that controls covalent labeling rate, target residence time, and off-target promiscuity. Replacement with a 4-fluorophenyl (σₚ ≈ 0.06) or 4-methylphenyl (σₚ ≈ −0.17) group yields a less electrophilic warhead with potentially slower labeling kinetics and altered selectivity fingerprints [1]. Furthermore, switching from the methyl acrylate warhead to the corresponding acrylonitrile (as in AMZ30) accelerates covalent bond formation, which can reduce selectivity and increase non-specific thiol reactivity in cellular contexts [2]. The (Z)-anilino geometry introduces additional conformational constraints that may influence target binding. These divergent properties make generic substitution a high-risk scientific decision without direct comparative data.

Quantitative Differentiation Evidence for Methyl (2Z)-3-anilino-2-[(4-chlorophenyl)sulfonyl]acrylate vs. Structural Analogs


Electrophilicity Tuning: Methyl Acrylate Warhead vs. Acrylonitrile Warhead in Sulfonyl Acrylate/acrylonitrile Series

The methyl acrylate warhead in the target compound exhibits attenuated electrophilic reactivity compared to the acrylonitrile warhead of AMZ30, the prototypical sulfonyl acrylonitrile PME-1 inhibitor (IC₅₀ = 600 nM) [1]. In the sulfonyl acrylate/acrylonitrile series, the nitrile group is a stronger electron-withdrawing substituent (Taft σ* ≈ 2.66 for CN vs. ≈ 1.81 for CO₂CH₃ per literature compilations), rendering the β-carbon more electrophilic and accelerating thiolate addition rates. The acrylate warhead is estimated to react with cysteine thiolates approximately 3- to 10-fold more slowly than the corresponding acrylonitrile based on frontier molecular orbital analysis of analogous acrylate/acrylonitrile pairs, though direct kinetic measurements for this specific compound pair have not been reported [2]. This reduced intrinsic reactivity may translate to lower off-target labeling of abundant cellular thiols such as glutathione, a property correlated with improved selectivity in covalent probe campaigns.

Covalent inhibitor design Electrophilic warhead reactivity Target residence time

Hammett Substituent Modulation: 4-Chlorophenyl vs. 4-Fluorophenyl and 4-Methylphenyl Electron-Withdrawing Effects

The 4-chlorophenylsulfonyl group (Hammett σₚ = 0.23) provides intermediate electron-withdrawing character relative to the 4-fluorophenyl (σₚ = 0.06) and 4-methylphenyl (σₚ = −0.17) analogs within the sulfonyl acrylate series [1]. The electron-withdrawing sulfonyl substituent activates the conjugated acrylate toward nucleophilic addition at the β-carbon. Quantitative structure-activity relationship (QSAR) data from sulfonyl acrylonitrile PME-1 inhibitor series show that incremental increases in aryl ring electron-withdrawing character (σₚ) correlate with enhanced inhibitory potency, with the 4-Cl analog demonstrating intermediate potency between 4-F and 4-Br/4-NO₂ variants [2]. While direct IC₅₀ data for the target compound are not available in the public domain, the 4-Cl substituent is predicted to confer an electrophilicity profile that balances potency (sufficient Michael acceptor activity) with selectivity (avoiding excessive non-specific reactivity observed with stronger electron-withdrawing groups such as 4-NO₂, σₚ = 0.78).

Structure-activity relationship Hammett analysis Electrophilicity tuning

Stereochemical Configuration: (Z)-Anilino Geometry as a Conformational Determinant

The target compound is exclusively configured as the (Z)-isomer at the enamine double bond (C=C–NHPh), as confirmed by the IUPAC name and SMILES notation (COC(=O)C(=CNc1ccccc1)S(=O)(=O)c1ccc(Cl)cc1) . In α-sulfonyl-β-aminoacrylate systems, the (Z)-geometry places the anilino NH and the sulfonyl group on the same side of the double bond, enabling an intramolecular NH···O=S hydrogen bond that stabilizes the conformation. This contrasts with the (E)-isomer, where such intramolecular stabilization is absent and the anilino phenyl ring projects in a different spatial orientation. Conformational analysis of analogous sulfonyl enamine esters indicates the (Z)-isomer is thermodynamically favored by approximately 2–3 kcal/mol due to this intramolecular hydrogen bonding [1]. The (Z)-geometry consequently presents a distinct pharmacophoric arrangement for target binding relative to any (E)-configured analog, which could affect recognition by protein active sites.

Stereochemistry Conformational analysis Enamine geometry

Physicochemical Differentiation: Computed logP and Drug-Likeness vs. Acrylonitrile and 4-F Analogs

The methyl acrylate target compound (MW 351.8, C₁₆H₁₄ClNO₄S) has a computed logP (XLogP3) of approximately 2.8, based on PubChem-calculated properties for the matched molecular formula [1]. This contrasts with the corresponding sulfonyl acrylonitrile analog (estimated MW ~318.8 for C₁₆H₁₃ClN₂O₂S) and the 4-fluorophenyl methyl acrylate analog (MW 335.4, C₁₆H₁₄FNO₄S, estimated XLogP3 ~2.3). The ~0.5 logP increase over the 4-F analog reflects the greater lipophilicity of chlorine vs. fluorine, which may enhance membrane permeability in cellular assays while potentially reducing aqueous solubility. The molecular weight (351.8) and hydrogen bond donor count (1, from the anilino NH) place this compound within Lipinski-compliant chemical space, suitable for cell-based screening without the permeability limitations associated with larger, more polar sulfonyl acrylate derivatives.

Physicochemical properties Lipophilicity Drug-likeness

Recommended Application Scenarios for Methyl (2Z)-3-anilino-2-[(4-chlorophenyl)sulfonyl]acrylate Based on Quantitative Differentiation Evidence


Covalent Fragment and Focused Library Screening with Attenuated Electrophilicity

This compound is best deployed as a methyl acrylate warhead building block in focused covalent inhibitor libraries where attenuated electrophilicity is desired relative to acrylonitrile probes such as AMZ30. The slower labeling kinetics of the acrylate ester (estimated ~3- to 10-fold reduction vs. acrylonitrile, per class-level inference) [1] make it suitable for screening against non-hyper-reactive cysteine or serine residues, where rapid, non-discriminate labeling by acrylonitriles may generate excessive false-positive hits. Procurement of the 4-Cl variant specifically provides intermediate electrophilicity within the sulfonyl acrylate series, as established by Hammett σₚ analysis (σₚ = 0.23 for 4-Cl vs. 0.06 for 4-F and −0.17 for 4-CH₃) [2].

Structure-Activity Relationship (SAR) Expansion Around Sulfonyl Acrylate Covalent Inhibitors

As a defined member of the 4-chlorophenyl sulfonyl acrylate sub-series, this compound serves as a key SAR data point for optimizing aryl substituent effects on covalent inhibitor potency and selectivity. The 4-Cl group's intermediate Hammett σₚ value (0.23) enables systematic comparison with 4-F (σₚ = 0.06) and 4-Br (σₚ = 0.23) analogs to dissect electronic vs. steric contributions to target engagement. The (Z)-anilino configuration further provides a conformationally defined scaffold that can be contrasted with (E)-isomers or N-alkylated derivatives to probe the role of enamine geometry in target recognition [1]. Industrial medicinal chemistry teams should consider this compound as a reference point for structure-enabled covalent inhibitor design.

Cellular Target Engagement Assays Requiring Balanced Permeability and Solubility

With a computed logP of approximately 2.8 and molecular weight of 351.8 g/mol, this compound occupies an attractive physicochemical space for cell-based covalent inhibitor screening [1]. The intermediate lipophilicity – higher than the 4-F analog (estimated logP ~2.3) but lower than 4-Br/4-I congeners – is predicted to support passive membrane permeability while maintaining acceptable aqueous solubility for cell culture media. This profile is advantageous for cellular thermal shift assays (CETSA) and activity-based protein profiling (ABPP) experiments where both target engagement and non-specific protein binding must be controlled. Users should note that experimental logP, solubility, and permeability data for this specific compound are not publicly available, and pilot physicochemical characterization is recommended prior to large-scale procurement.

Chemical Biology Probe Development Targeting Serine Hydrolases or Non-Catalytic Cysteines

The sulfonyl acrylate chemotype, of which this compound is a representative methyl ester variant, has been validated as a covalent inhibitor scaffold for serine hydrolases including protein phosphatase methylesterase-1 (PME-1) [1]. The 4-chlorophenylsulfonyl group provides sufficient activation of the acrylate warhead for covalent bond formation with active-site serine or cysteine nucleophiles, while the methyl ester (as opposed to the more reactive acrylonitrile) may confer slower, more selective labeling that reduces off-target serine hydrolase engagement – a known liability of highly electrophilic covalent inhibitors. This positions the compound as a starting point for developing selective chemical probes against understudied serine hydrolases or non-catalytic cysteine residues in regulatory proteins.

Quote Request

Request a Quote for methyl (2Z)-3-anilino-2-[(4-chlorophenyl)sulfonyl]acrylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.